molecular formula C5H7F3O2 B041813 3,3,3-Trifluoro-2,2-dimethylpropanoic acid CAS No. 889940-13-0

3,3,3-Trifluoro-2,2-dimethylpropanoic acid

Cat. No. B041813
M. Wt: 156.1 g/mol
InChI Key: VMFSJVUPIXOCFO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3,3,3-trifluoro-2,2-dimethylpropanoic acid involves innovative methodologies to incorporate trifluoromethyl groups into heteroarenes. One approach includes the transition-metal-free decarboxylative 1,1-dimethyltrifluoroethylation of heteroarenes using 3,3,3-trifluoro-2,2-dimethylpropanoic acid, highlighting its role in forming C(CF3)Me2-substituted heteroarenes efficiently without the need for a transition-metal catalyst, relying instead on a base for activation (Liu et al., 2018). Another synthetic route discussed is the conversion of 3,3,3-trifluoropropanal dimethyl acetal into 3,3,3-trifluoropropanoic acid via hydrolytic oxidation, demonstrating a convenient and effective preparation method starting from 1-chloro-3,3,3-trifluoropropene (Komata et al., 2008).

Molecular Structure Analysis

The molecular structure analysis of compounds related to 3,3,3-trifluoro-2,2-dimethylpropanoic acid often involves investigating the electron distribution and bond formation that result in the creation of complex fluorinated compounds. For example, the structure and reactions of 2,2,3,3-tetrakis(trifluoromethanesulfonato)tetrasilanes have been examined, revealing insights into hexacoordination of silicon atoms and their reactivity (Haga et al., 2008).

Chemical Reactions and Properties

Chemical reactions involving 3,3,3-trifluoro-2,2-dimethylpropanoic acid showcase its versatility in organic synthesis, particularly in the formation of fluorinated heterocycles and other fluorine-containing compounds. The acid's reaction with POCl3 in DMF, leading to trifluoromethyl enamine and ultimately to different methylaminomethylene vinamidinium salts, exemplifies its reactivity and potential in synthesizing novel compounds (Davies et al., 2002).

Physical Properties Analysis

While specific studies detailing the physical properties of 3,3,3-trifluoro-2,2-dimethylpropanoic acid were not identified in this search, related research on fluorinated compounds provides valuable context. For instance, the investigation of perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid ester surfactants highlights the low surface tension and significant reduction in surface tensions of organic solvents, illustrating the unique physical properties conferred by fluorinated groups (Han et al., 2009).

Safety And Hazards

3,3,3-Trifluoro-2,2-dimethylpropanoic acid is classified as a skin corrosive/irritant and serious eye damage/eye irritant . It is recommended to wear personal protective equipment, avoid dust formation, ensure adequate ventilation, and avoid ingestion and inhalation . It should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place .

properties

IUPAC Name

3,3,3-trifluoro-2,2-dimethylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F3O2/c1-4(2,3(9)10)5(6,7)8/h1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMFSJVUPIXOCFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00600802
Record name 3,3,3-Trifluoro-2,2-dimethylpropanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3,3-Trifluoro-2,2-dimethylpropanoic acid

CAS RN

889940-13-0
Record name 3,3,3-Trifluoro-2,2-dimethylpropanoic acid
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Record name 3,3,3-Trifluoro-2,2-dimethylpropanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3,3-Trifluoro-2,2-dimethylpropionic acid
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Synthesis routes and methods I

Procedure details

To a biphasic mixture of 1-methoxy-4-(1,1,1-trifluoro-2-methylpropan-2-yl)benzene (10.0 g, 45.8 mmol) and sodium periodate (137 g, 642 mmol) in a mixture solvent of CCl4:CH3CN:H2O (2:2:3, 550 ml) was added slowly ruthenium(III) chloride hydrate (0.517 g, 2.29 mmol) (black powder) while the reaction flask was kept in an ice-water bath. The mixture turned yellow rapidly then red after 5 minutes, ans was stirred for 0.5 h. The ice-water bath was removed and the reaction mixture was stirred vigorously, via a mechanical stirrer, overnight. The solids were filtered off, washed with 100 ml of DCM, 100 ml of H2O. The filtrate (pH ˜1) was basified with 10 N NaOH to pH >11, and the layers were separated, and the aq. layer was extracted with 130 ml of DCM. The aq. layer was then acidified carefully with conc. HCl to pH ˜1, extracted with 3×150 ml of DCM. The org layers were combined, dried (Na2SO4), and concentrated to give the title compound as an oil, which became a semi-solid upon drying on the vac line.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
137 g
Type
reactant
Reaction Step One
Name
CCl4 CH3CN H2O
Quantity
550 mL
Type
reactant
Reaction Step One
Quantity
0.517 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

Reaction was carried out in two separate batches, employing 3.85 g of methyl 3,3,3-trifluoro-2,2-dimethylpropanoate in each batch. To a stirred refluxing suspension of sodium hydride (1.41 g of a 60% dispersion in mineral oil, 35 mmol) in dry THF (30 mL) (under an argon atmosphere) was added a mixture of crude methyl 3,3,3-trifluoro-2,2-dimethylpropanoate (3.85 g) and dry acetonitrile (1.85 mL, 35 mmol), dropwise over the course of 45 mins. The resulting pale yellow suspension was heated at 70° C. for a further 15 h. After cooling to rt, both reaction batches were combined whereupon the solvent was removed in vacuo. The resulting orange foam was redissolved in water (200 mL) and washed with diethyl ether (2×200 mL), to remove residual mineral oil. The aqueous layer was separated, acidified to pH 2 with aqueous 2N hydrochloric acid and extracted with diethyl ether (3×200 mL). The combined ether layers were dried over MgSO4, filtered, then concentrated under reduced pressure to afford 5,5,5-trifluoro-4,4-dimethyl-3-oxopentanenitrile as a yellow oil (4.27 g, 37% from 3,3,3-trifluoro-2,2-dimethylpropionic acid) which was used in the next step without further purification. 1H NMR (300 MHz, CDCl3) δ 3.77 (s, 2H), 1.43 (s, 6H).
Quantity
3.85 g
Type
reactant
Reaction Step One
Quantity
1.85 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
72
Citations
S Liu, Y Huang, FL Qing, XH Xu - Organic letters, 2018 - ACS Publications
The direct synthesis of C(CF 3 )Me 2 -substituted heteroarenes by decarboxylative 1,1-dimethyltrifluoroethylation of heteroarenes with 3,3,3-trifluoro-2,2-dimethylpropanoic acid is …
Number of citations: 88 pubs.acs.org
Y Shi, H Xiao, XH Xu, Y Huang - Organic & Biomolecular Chemistry, 2018 - pubs.rsc.org
Transition metal free decarboxylative fluoroalkylation of N -acrylamides with 3,3,3-trifluoro-2,2-dimethylpropanoic acid (TFDMPA) - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02457J …
Number of citations: 13 pubs.rsc.org
MC Liu, W Liu, HY Wu, YB Zhou, Q Ding… - Organic Chemistry …, 2020 - pubs.rsc.org
(NH4)2S2O8-mediated decarboxylative trifluoroalkylation of alkenes with 3,3,3-trifluoro-2,2-dimethylpropanoic acid under metal-free conditions has been described. This approach …
Number of citations: 20 pubs.rsc.org
WQ Shi, S Liu, CZ Wang, Y Huang… - The Journal of Organic …, 2018 - ACS Publications
A tandem 1,1-dimethyltrifluoroethylation and cyclization of isonitriles with 3,3,3-trifluoro-2,2-dimethylpropanoic acid was developed. This protocol provides the efficient synthesis of a …
Number of citations: 16 pubs.acs.org
HY Su, XL Zhu, Y Huang, XH Xu, FL Qing - Chemical Communications, 2020 - pubs.rsc.org
An unexpected three-component reaction of quinoxalin-2(1H)-ones, tert-butyl peroxybenzoate (TBPB), and hexafluoroisopropanol (HFIP) is described. Under CuBr-catalyzed and TBPB-…
Number of citations: 21 pubs.rsc.org
RJ Johnson, DJR O'Mahony, WT Edwards… - Organic & …, 2013 - pubs.rsc.org
5,6,7,8-Tetrahydroquinolines and 5,6,7,8-tetrahydronaphthyridines with appended trifluoromethyl groups are valuable chemotypes in medicinal chemistry due to the presence of a …
Number of citations: 13 pubs.rsc.org
H Mei, AM Remete, Y Zou, H Moriwaki, S Fustero… - Chinese Chemical …, 2020 - Elsevier
Eleven new fluorine-containing FDA-approved drugs have been profiled and details of their discovery and preparation are discussed. Therapeutic areas include schizophrenia, migraine…
Number of citations: 160 www.sciencedirect.com
P Mao, J Zhu, J Yuan, L Yang, Y Xiao… - Chinese Journal of …, 2019 - sioc-journal.cn
Quinoxalin-2 (1H)-ones are very important N-heterocyclic moieties found in natural products and pharmaceuticals, and exhibit an amazingly wide spectrum of biological properties. …
Number of citations: 43 sioc-journal.cn
PP Lin, LL Huang, SX Feng, S Yang, H Wang… - Organic …, 2021 - ACS Publications
The geminal difluorocyclobutane core is a valuable structural element in medicinal chemistry. Strategies for gem-difluorocyclobutanes, especially the 2-substituted cases, are limiting …
Number of citations: 8 pubs.acs.org
G Hong, J Yuan, J Fu, G Pan, Z Wang, L Yang… - Organic Chemistry …, 2019 - pubs.rsc.org
A facile transition-metal-free decarboxylative radical coupling reaction of α,α-difluoroarylacetic acids with quinoxalin-2(1H)-ones has been developed. This methodology provided a …
Number of citations: 104 pubs.rsc.org

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